Binding Affinity and Selectivity: Prazosin Exhibits a High α1/α2 Selectivity Ratio (≈1259) Distinct from Functional Uroselectivity Profiles
Prazosin demonstrates high-affinity binding to α1-adrenoceptors with a remarkable selectivity over α2-adrenoceptors. Across multiple assays, Prazosin exhibits Ki values for α1 receptors between 0.19 nM and 0.32 nM, while its affinity for α2 receptors is significantly lower, with Ki values reported up to 4830.0 nM, yielding an α1/α2 selectivity ratio of approximately 1258.9 . This intrinsic binding profile is distinct from its functional performance in vivo. Preclinical studies indicate that despite this high binding affinity and α1/α2 selectivity, Prazosin—similar to Terazosin—does not demonstrate functional uroselectivity; it reduces urethral pressure and systemic blood pressure within the same dose range, in contrast to compounds like Alfuzosin or Doxazosin [1]. This discrepancy underscores that in vitro binding selectivity for α1 over α2 does not directly translate to in vivo organ-specific selectivity.
| Evidence Dimension | α1/α2 Adrenoceptor Binding Selectivity Ratio and Functional Uroselectivity |
|---|---|
| Target Compound Data | α1/α2 Selectivity Ratio ≈1258.9; Functional Uroselectivity: Not present (reduces urethral and blood pressure concurrently) |
| Comparator Or Baseline | In-class α1-blockers (Alfuzosin, Doxazosin): Show functional uroselectivity; (Terazosin): Similar lack of functional uroselectivity; Tamsulosin (α1A-selective): Uroselectivity not correlated to subtype selectivity |
| Quantified Difference | Prazosin's high α1/α2 binding selectivity ratio does not confer functional uroselectivity, a property present in Alfuzosin and partially in Doxazosin, representing a critical in vitro-to-in vivo disconnect for this scaffold. |
| Conditions | Radioligand binding assays for Ki determination; In vivo anaesthetized dog model for functional uroselectivity assessment. |
Why This Matters
For researchers, Prazosin is the optimal control compound for distinguishing α1/α2 binding selectivity from functional organ-specific effects, a distinction critical when studying adverse effect profiles or designing tissue-selective antagonists.
- [1] Martin DJ. Preclinical pharmacology of alpha1-adrenoceptor antagonists. Eur Urol. 1999;36 Suppl 1:35-41. View Source
